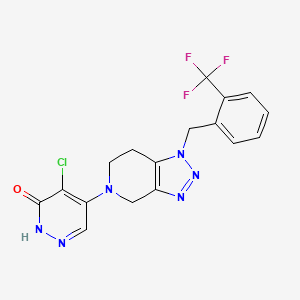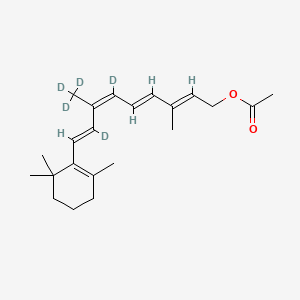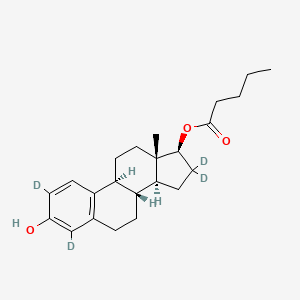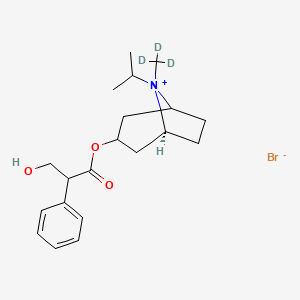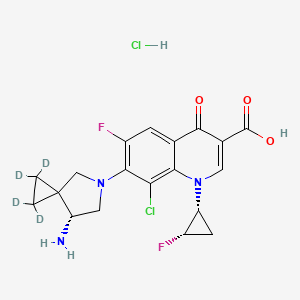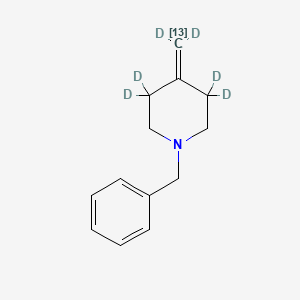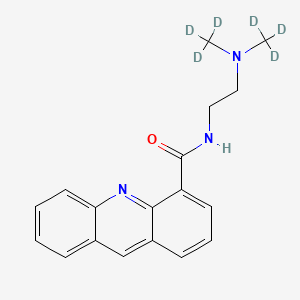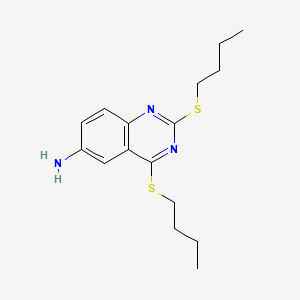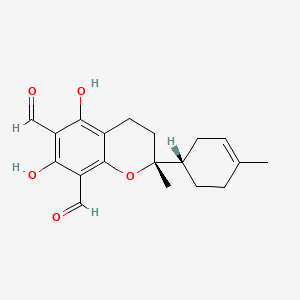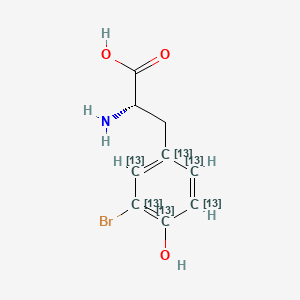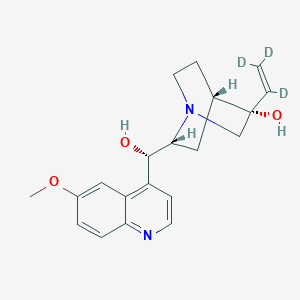
(3S)-3-Hydroxy Quinidine-vinyl-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Hydroxy Quinidine-vinyl-d3: is a derivative of quinidine, a well-known alkaloid derived from the bark of the Cinchona tree This compound is characterized by the presence of a hydroxyl group at the third position and a vinyl group at the quinidine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Hydroxy Quinidine-vinyl-d3 typically involves the modification of quinidine through a series of chemical reactions. One common method includes the hydroxylation of quinidine at the third position, followed by the introduction of a vinyl group. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired modifications are achieved with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of the final product through techniques such as crystallization or chromatography to ensure the compound meets the required standards for research and application.
Análisis De Reacciones Químicas
Types of Reactions: (3S)-3-Hydroxy Quinidine-vinyl-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The vinyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl and vinyl groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the vinyl group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the vinyl group may produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3S)-3-Hydroxy Quinidine-vinyl-d3 is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology: In biological research, this compound is used to study the interactions of quinidine derivatives with biological targets, such as enzymes and receptors. It helps in understanding the pharmacokinetics and pharmacodynamics of related compounds.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of cardiac arrhythmias. Its ability to modulate ion channels makes it a valuable compound for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials and as a reference standard for quality control in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism of action of (3S)-3-Hydroxy Quinidine-vinyl-d3 involves its interaction with ion channels in the cell membrane. It primarily targets sodium and potassium channels, modulating their activity and affecting the electrical properties of cells. This modulation can lead to changes in cellular excitability and conduction, which is particularly relevant in the context of cardiac arrhythmias.
Comparación Con Compuestos Similares
Quinidine: The parent compound, known for its antiarrhythmic properties.
Quinine: Another alkaloid from the Cinchona tree, used primarily as an antimalarial agent.
Hydroxyquinidine: A hydroxylated derivative of quinidine with similar pharmacological properties.
Uniqueness: (3S)-3-Hydroxy Quinidine-vinyl-d3 is unique due to the presence of both a hydroxyl and a vinyl group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H24N2O3 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
(3S,4S,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-3-(1,2,2-trideuterioethenyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20+/m0/s1/i1D2,3D |
Clave InChI |
BSRUJCFCZKMFMB-RTGLDVFKSA-N |
SMILES isomérico |
[2H]C(=C([2H])[C@]1(CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)O)[2H] |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



